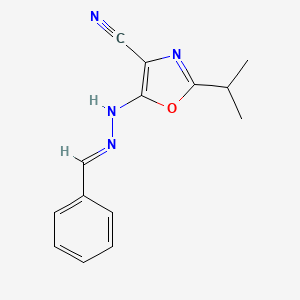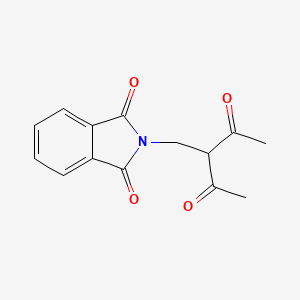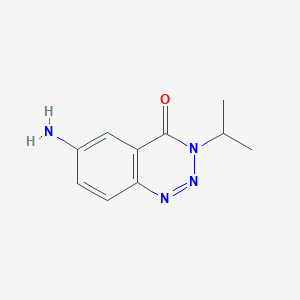
(E)-5-(2-benzylidenehydrazinyl)-2-isopropyloxazole-4-carbonitrile
カタログ番号 B2955405
CAS番号:
620584-63-6
分子量: 254.293
InChIキー: DZUSJAUGPJXQLP-CXUHLZMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzylidenehydrazinyl compounds are a class of organic compounds that contain a hydrazine functional group attached to a benzylidene moiety . They are often used in the synthesis of various pharmaceuticals and have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of benzylidenehydrazinyl compounds typically involves the reaction of a benzaldehyde derivative with hydrazine . The exact conditions and reagents used can vary depending on the specific compounds being synthesized .Molecular Structure Analysis
The molecular structure of benzylidenehydrazinyl compounds can be analyzed using techniques such as X-ray crystallography . This allows for the determination of the compound’s configuration and conformation .Chemical Reactions Analysis
Benzylidenehydrazinyl compounds can undergo various chemical reactions, including cycloaddition reactions . The exact reactions that a specific benzylidenehydrazinyl compound can undergo would depend on its structure and the conditions used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(E)-5-(2-benzylidenehydrazinyl)-2-isopropyloxazole-4-carbonitrile” would depend on its specific structure. These properties could include its molecular weight, solubility, melting point, and boiling point .科学的研究の応用
Antioxidant and Antimicrobial Properties
- Synthesis and Biological Activities : Novel pyrimidine-containing heterocycles have been synthesized, demonstrating potent antioxidant activity. These compounds, structurally related to "(E)-5-(2-benzylidenehydrazinyl)-2-isopropyloxazole-4-carbonitrile," suggest potential applications in addressing oxidative stress-related diseases or conditions (Salem & Errayes, 2016). Additionally, the antimicrobial activities of novel synthesized compounds, including pyrazole and dioxopyrazolidine derivatives, underline their potential as templates for developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Electronic and Photophysical Properties
- Electron Affinity and UV-Vis Absorption : Modifications of quinonimine derivatives to improve electron affinities and UV-visible absorption profiles suggest applications in electronic materials or photophysical studies. The incorporation of ylidenemalononitrile groups, similar to the nitrile functionality in "(E)-5-(2-benzylidenehydrazinyl)-2-isopropyloxazole-4-carbonitrile," indicates the potential for developing compounds with enhanced electronic properties (Zissimou et al., 2018).
Synthetic Intermediates
- Facile Synthetic Routes : The synthetic versatility of related compounds, through reactions with hydrazine hydrate or Schiff base formation, highlights their utility as intermediates in organic synthesis. Such compounds can be precursors to a wide range of heterocyclic structures, suggesting the potential of "(E)-5-(2-benzylidenehydrazinyl)-2-isopropyloxazole-4-carbonitrile" in facilitating the synthesis of novel organic molecules (Elewa et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
5-[(2E)-2-benzylidenehydrazinyl]-2-propan-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-10(2)13-17-12(8-15)14(19-13)18-16-9-11-6-4-3-5-7-11/h3-7,9-10,18H,1-2H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUSJAUGPJXQLP-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(O1)NN=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=C(O1)N/N=C/C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)propanamide](/img/structure/B2955322.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2955323.png)


![3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2955329.png)


![3-(4-ethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2955338.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2955340.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2955341.png)
![2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide](/img/structure/B2955342.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2955344.png)
